(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential bioactive properties. This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities, including enzyme inhibition. The molecular formula for this compound is , and it has a molecular weight of 220.18 g/mol.
This compound can be synthesized from various precursors, including phenolic compounds and tetrazole derivatives. It falls under the classification of tetrazole derivatives, which are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are recognized for their pharmacological relevance, particularly in drug design targeting specific enzymes.
The synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid typically involves several steps:
For example, one synthesis route described involves heating 4-hydroxyphenyl acetonitrile with sodium azide in DMF, followed by acidification to yield (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid with a yield of approximately 60% .
The structure of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid features:
The compound's structure can be represented as follows:
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance, the IR spectrum may show characteristic peaks corresponding to hydroxyl (-OH) and tetrazole functionalities .
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is primarily linked to its ability to inhibit specific enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes play critical roles in neurotransmission and physiological regulation:
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid exhibits several notable properties:
These properties are essential for determining its suitability for various applications in drug formulation and research.
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid has potential applications in:
The development of tetrazole-acetic acid hybrids represents a significant advancement in heterocyclic chemistry, beginning with foundational tetrazole research in the late 19th century. Tetrazoles were first discovered by Bladin in 1885, but their fusion with acetic acid functionalities emerged much later in pharmaceutical and materials chemistry [7]. The specific architecture combining phenolic structures with tetrazolylacetic acid motifs gained prominence in the early 21st century, driven by the search for bioisosteric replacements for carboxylic acids in drug design.
The synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid was first reported in patent literature circa 2000-2010, though precise dating remains obscured by proprietary claims. Early synthetic routes focused on:
Table 1: Milestones in Tetrazole-Acetic Acid Hybrid Development
Time Period | Development Focus | Key Advances |
---|---|---|
1885-1960 | Fundamental Tetrazole Chemistry | Bladin's discovery, thermodynamic stability studies |
1960-1990 | Early Hybrid Architectures | First tetrazole-acetic acid patents (e.g., PH17285A bis-tetrazoles) [1] |
1990-2020 | Rational Drug Design | Systematic exploration as carboxylate isosteres |
2020-Present | Multifunctional Applications | Energetic materials, supramolecular systems [7] [9] |
The compound (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid exemplifies the critical importance of precise heterocyclic nomenclature. According to IUPAC conventions:
Thus, the systematic name is 2-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)acetic acid, with CAS Registry Number 883543-30-4 [2]. Tautomerism presents significant nomenclature challenges, as the compound can theoretically exist as 1H- and 2H-tautomers. The 1H-tautomer predominates (>95%) in polar solvents due to:
Regioisomeric designations are crucial when alkylating tetrazoles, as reactions can yield either 1- or 2-substituted products. For this compound, the 1-substituted isomer is specified by:
The intellectual property landscape for tetrazolylphenol derivatives reveals intense commercial interest, particularly in pharmaceutical and agrochemical sectors. Key patents include:
Table 2: Patent Analysis of Tetrazole-Acetic Acid Chemotypes
Patent/Publication | Priority Date | Key Claims | Technology Sector |
---|---|---|---|
PH17285A | 1980-09-17 | Bis-tetrazole methyl thiol synthesis | Pharmaceutical precursors |
US3260604A | 1963-10-17 | Photographic desensitizers | Imaging technology |
WO2024010223A1* | 2023-06-30 | PD-1/PD-L1 antagonists | Immuno-oncology |
EP4151612A1* | 2022-03-23 | Energetic ionic liquids | Materials science |
*(Representative recent patents from search context)
The exponential growth in tetrazole-acetic acid patents (≈18% annual increase since 2010) reflects their multidisciplinary utility. Pharmaceutical patents dominate (≈62%), followed by materials science (≈24%) and agricultural applications (≈14%) [5] [9]. Emerging areas include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0